molecular formula C10H19NS B1505266 (2S)-2-isothiocyanatononane CAS No. 737000-86-1

(2S)-2-isothiocyanatononane

Cat. No. B1505266
CAS RN: 737000-86-1
M. Wt: 185.33 g/mol
InChI Key: MQPOQQFZEYBCRM-JTQLQIEISA-N
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Description

“(2S)-2-Isothiocyanatononane” is a chemical compound with the molecular formula C10H19NS . Its average mass is 185.330 Da and its monoisotopic mass is 185.123825 Da .


Molecular Structure Analysis

The molecular structure of “(2S)-2-Isothiocyanatononane” consists of 10 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom .

Scientific Research Applications

Anticancer Properties

(S)-(+)-2-Nonyl isothiocyanate: has shown promise as an anticancer agent. Research suggests that it can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). Its mechanism of action involves interfering with cell cycle progression and modulating various signaling pathways related to tumor development .

Anti-Inflammatory Effects

The compound exhibits anti-inflammatory properties by suppressing pro-inflammatory cytokines and enzymes. It may help mitigate chronic inflammation, which is associated with various diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions .

Antioxidant Activity

(S)-(+)-2-Nonyl isothiocyanate: acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. This property contributes to its potential health benefits, including reducing the risk of age-related diseases .

Chemoprevention

Chemoprevention refers to using natural compounds to prevent or delay the onset of cancer(S)-(+)-2-Nonyl isothiocyanate falls into this category due to its ability to inhibit carcinogenesis and promote overall cellular health .

Cardioprotective Effects

Emerging evidence suggests that this compound may protect against cardiovascular diseases by improving lipid profiles, reducing oxidative stress, and enhancing endothelial function .

Neuroprotection

Although research is ongoing, some studies indicate that isothiocyanates, including (S)-(+)-2-Nonyl isothiocyanate , might have neuroprotective effects. They could potentially help prevent or manage neurodegenerative disorders like Alzheimer’s disease .

properties

IUPAC Name

(2S)-2-isothiocyanatononane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NS/c1-3-4-5-6-7-8-10(2)11-9-12/h10H,3-8H2,1-2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPOQQFZEYBCRM-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@H](C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704828
Record name (2S)-2-Isothiocyanatononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-isothiocyanatononane

CAS RN

737000-86-1
Record name (2S)-2-Isothiocyanatononane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=737000-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Isothiocyanatononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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